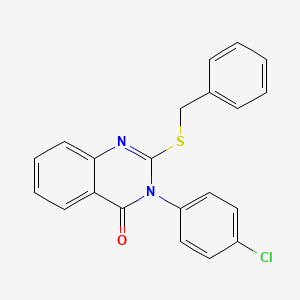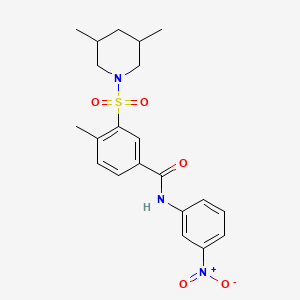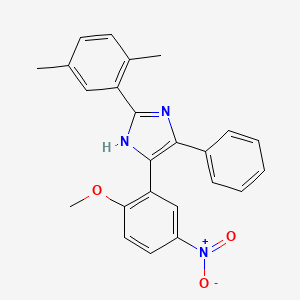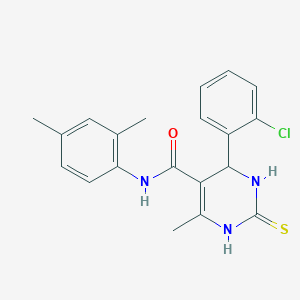![molecular formula C19H14ClFN2OS B3961052 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(2-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBONITRILE](/img/structure/B3961052.png)
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(2-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBONITRILE
概要
説明
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(2-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBONITRILE is a complex organic compound that features a combination of chlorophenyl, fluorophenyl, and tetrahydropyridine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(2-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Chlorophenyl Methyl Sulfide Intermediate: This step involves the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorophenyl methyl sulfide.
Cyclization: The intermediate is then subjected to cyclization with 2-fluorobenzaldehyde and ammonium acetate under reflux conditions to form the tetrahydropyridine ring.
Oxidation: The final step involves the oxidation of the tetrahydropyridine ring to introduce the carbonitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(2-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(2-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBONITRILE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(2-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
類似化合物との比較
Similar Compounds
2-Chlorophenyl Methyl Sulfone: Similar in structure but lacks the fluorophenyl and tetrahydropyridine groups.
4-Fluorophenyl Methyl Sulfone: Similar but lacks the chlorophenyl and tetrahydropyridine groups.
Uniqueness
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(2-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBONITRILE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
6-[(2-chlorophenyl)methylsulfanyl]-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2OS/c20-16-7-3-1-5-12(16)11-25-19-15(10-22)14(9-18(24)23-19)13-6-2-4-8-17(13)21/h1-8,14H,9,11H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAXECFTHFDKIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC2=CC=CC=C2Cl)C#N)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-1-(3,5-dichlorophenyl)-4-[3-(ethylsulfanyl)thiophen-2-YL]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B3960979.png)


![2-[Benzyl(methyl)amino]ethyl 4-methoxybenzoate;hydrochloride](/img/structure/B3960998.png)
![2-{[(4-METHOXYPHENYL)SULFONYL]AMINO}HEXANOIC ACID](/img/structure/B3961004.png)

![3-[(4-METHOXYPHENYL)CARBAMOYL]-4-PHENYLBUTANOIC ACID](/img/structure/B3961013.png)
![7-(cyclohexylmethyl)-2-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3961017.png)
![3-(3,4-dichlorophenyl)-5,6-dimethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3961024.png)
![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3961033.png)
![2-[3-(4-Chlorophenyl)-1-[4-(dimethylamino)phenyl]-3-oxopropyl]cyclohexan-1-one](/img/structure/B3961037.png)
![Ethyl 4-({oxo[(4-phenylbutan-2-yl)amino]acetyl}amino)benzoate](/img/structure/B3961054.png)
![12-ethyl-5-ethylsulfanyl-4-(4-methoxyphenyl)-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B3961069.png)

